Cas no 1545962-84-2 ([3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol)

[3-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol is a specialized heterocyclic compound featuring a bromophenylmethyl and chloro-substituted imidazole core with a hydroxymethyl functional group. Its structural complexity offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The presence of both bromo and chloro substituents enhances reactivity for further derivatization, while the hydroxymethyl group provides a handle for conjugation or modification. This compound is valuable as an intermediate in the development of bioactive molecules, leveraging its balanced lipophilicity and functional group compatibility. High purity and well-defined stereochemistry ensure reproducibility in downstream applications. Suitable for controlled environments due to its sensitivity to moisture and light.
[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol structure
1545962-84-2 structure
Product Name:[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol
CAS No:1545962-84-2
MF:C15H20BrClN2O
MW:359.689102172852
CID:6793440
Update Time:2025-05-23

[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol Chemical and Physical Properties

Names and Identifiers

    • [3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol
    • 1H-Imidazole-4-methanol, 1-[(4-bromophenyl)methyl]-2-butyl-5-chloro-2,3-dihydro-
    • MDL: MFCD16879003
    • Inchi: 1S/C15H20BrClN2O/c1-2-3-4-14-18-13(10-20)15(17)19(14)9-11-5-7-12(16)8-6-11/h5-8,14,18,20H,2-4,9-10H2,1H3
    • InChI Key: DYIJKOZDPIUEEU-UHFFFAOYSA-N
    • SMILES: C1(CCCC)N(CC2=CC=C(Br)C=C2)C(Cl)=C(CO)N1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • Boiling Point: 473.0±45.0 °C(Predicted)
  • pka: 16.38±0.10(Predicted)

[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol Pricemore >>

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[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol Suppliers

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Additional information on [3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol

[3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol

The compound [3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol (CAS No. 1545962-84-2) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms. The structure of this molecule is characterized by its imidazole ring substituted with a 4-bromophenylmethyl group at position 3, a butyl group at position 2, and a chlorine atom at position 4. The hydroxymethyl group (-CH₂OH) attached to the imidazole ring further enhances its functional versatility.

Recent studies have highlighted the importance of imidazole derivatives in drug discovery and development. The unique combination of substituents in this compound makes it an attractive candidate for exploring its biological activities. For instance, the presence of a bromophenylmethyl group introduces electronic and steric effects that can influence the molecule's interaction with biological targets. Similarly, the butyl chain provides hydrophobicity, which may enhance membrane permeability and bioavailability. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the molecule, potentially affecting its reactivity and binding affinity.

One of the most promising applications of this compound lies in its potential as a lead compound for medicinal chemistry research. Researchers have increasingly focused on imidazole derivatives due to their ability to act as inhibitors or agonists for various enzymes and receptors. For example, recent studies have demonstrated that certain imidazole-containing molecules can inhibit kinases or modulate ion channels, making them valuable leads for developing treatments for diseases such as cancer or neurological disorders.

In addition to its biological relevance, this compound also exhibits interesting chemical properties that make it suitable for synthetic chemistry applications. The hydroxymethyl group (-CH₂OH) can serve as a reactive site for further functionalization, enabling the synthesis of more complex molecules or bioconjugates. For instance, the hydroxymethyl group can be oxidized to form a carboxylic acid (-COOH), which can then be used to attach other functional groups or linkers. This versatility underscores the importance of this compound as a building block in organic synthesis.

From a structural perspective, the molecule's stereochemistry plays a critical role in determining its properties. The 1,2-dihydroimidazole ring system introduces unsaturation into the molecule, which can influence its electronic structure and reactivity. The positions of substitution on the imidazole ring are particularly important, as they dictate the spatial arrangement of substituents and their interactions with other molecules. For example, the placement of the bromophenylmethyl, butyl, and chlorine groups creates a specific three-dimensional conformation that may enhance or inhibit certain chemical or biological activities.

Recent advancements in computational chemistry have provided new insights into the behavior of such compounds at the molecular level. Techniques such as molecular docking and quantum mechanics calculations have enabled researchers to predict how this compound might bind to target proteins or interact with other molecules in solution. These computational studies are complemented by experimental techniques such as X-ray crystallography and NMR spectroscopy, which provide detailed information about the molecule's structure and dynamics.

In conclusion, [3-[(4-bromophenyl)methyl]-2-butyl-4-chloro-1,2-dihydroimidazol-5-yl]methanol (CAS No. 1545962-84-2) is a multifaceted compound with significant potential in both chemical synthesis and pharmacological research. Its unique structure, functional groups, and substituents make it an invaluable tool for exploring new drug candidates and synthetic pathways. As research continues to uncover its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of organic chemistry and its practical applications.

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(CAS:1545962-84-2)
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Purity:99%
Quantity:100g
Price ($):737
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